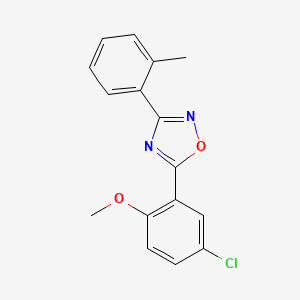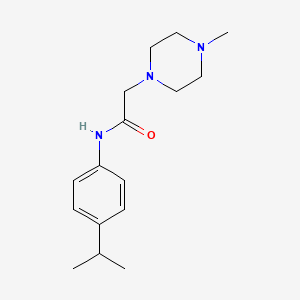
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide, also known as CTM-TC, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiosemicarbazone derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide is not fully understood. However, it is believed to act by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
This compound has been found to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways and the induction of apoptosis. It may also affect the expression of genes involved in cell cycle regulation and DNA repair. In addition, it has been shown to inhibit the activity of certain enzymes involved in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
实验室实验的优点和局限性
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has several advantages as a potential anticancer agent. It exhibits potent cytotoxic activity against a variety of cancer cell lines, and has been shown to be effective in animal models of cancer. However, it also has some limitations. It may exhibit toxicity to normal cells, and its mechanism of action is not fully understood. Further research is needed to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for research on N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide. One area of interest is the development of more potent and selective analogs of the compound. Another area is the investigation of its potential use in combination with other anticancer agents, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine its safety and efficacy in humans, and to identify biomarkers that can predict response to treatment.
合成方法
The synthesis of N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide involves the reaction of cyclohexyl isothiocyanate with 4-thiomorpholinylacetylhydrazine in the presence of a base. The resulting product is then treated with carbon disulfide to form the corresponding dithiocarbazate, which is subsequently converted to this compound by reaction with hydrazine hydrate.
科学研究应用
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has been investigated for its potential use as an anticancer agent. Studies have shown that it exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of tumor xenografts in animal models.
属性
IUPAC Name |
1-cyclohexyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4OS2/c18-12(10-17-6-8-20-9-7-17)15-16-13(19)14-11-4-2-1-3-5-11/h11H,1-10H2,(H,15,18)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKARGJDXMXQSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5811946.png)

![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)
![(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)
![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5811960.png)
![4-{3-[(imino{2-[1-(2-thienyl)ethylidene]hydrazino}methyl)thio]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5811965.png)



![N~2~-(3-chlorophenyl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5811988.png)

![5-{[(2,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5812024.png)
![2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5812030.png)